molecular formula C11H10FN3O B2432704 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one CAS No. 2310224-73-6

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2432704
CAS No.: 2310224-73-6
M. Wt: 219.219
InChI Key: CVDQXUOZPWGOEN-UHFFFAOYSA-N
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Description

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is a synthetic pyrimidinone derivative offered for research purposes. Pyrimidine and pyrimidinone cores are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in nucleic acids, vitamins, and many approved therapeutics, underpinning their broad biological significance . This compound is structurally engineered for investigations into multiple therapeutic areas, including oncology, infectious diseases, and immunology. Key Research Applications and Value: Anticancer Research: Pyrimidine derivatives are extensively studied for their cytotoxic activities. They can inhibit key cancer cell proliferation pathways, with some analogs demonstrating IC50 values comparable to reference drugs like doxorubicin against various cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Their potential mechanisms include topoisomerase IIα inhibition and induction of apoptosis . Antimicrobial Screening: This compound serves as a key intermediate for developing novel anti-infective agents. Related pyrimidine hybrids have shown excellent activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal species (e.g., Candida albicans ) . The structural motif is also being explored to combat drug-resistant strains of Mycobacterium tuberculosis . Anti-inflammatory and Antioxidant Studies: Pyrimidinone derivatives can be evaluated for their membrane-stabilizing properties, which serve as an indicator of in vitro anti-inflammatory activity. Furthermore, certain analogs exhibit significant free radical scavenging capabilities, making them candidates for research into oxidative stress-related pathologies . Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

6-(2-fluoroanilino)-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-7-13-10(6-11(15)16)14-9-5-3-2-4-8(9)12/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDQXUOZPWGOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrimidinone Core Assembly

Cyclocondensation of β-Ketoamides with Urea Derivatives

A principal method for constructing the pyrimidinone ring involves cyclocondensation between β-ketoamide precursors and urea or thiourea derivatives. In analogous syntheses, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one was prepared via sodium methoxide-mediated condensation of acetoacetic acid ethyl ester with thiourea, achieving 90% yield. Adapting this approach, the target compound’s core could form through reaction of 3-methylacetoacetate with fluorophenyl-substituted urea under basic conditions (Scheme 1).

Scheme 1 : Proposed cyclocondensation route for pyrimidinone core synthesis.

  • Reagents : 3-Methylacetoacetate, 2-fluorophenylurea, NaOMe/MeOH
  • Conditions : Reflux (7 h), neutralization with acetic acid
  • Key Intermediate : 6-Amino-3-methylpyrimidin-4(3H)-one

This method’s efficacy depends on the electron-withdrawing nature of the 2-fluorophenyl group activating the urea nitrogen for nucleophilic attack. Comparative ¹H NMR data from similar systems show characteristic pyrimidine CH proton singlets near δ 5.50 ppm and NH/OH broad signals between δ 11.98–17.30 ppm.

Post-Cyclization Functionalization Approaches

Regioselective Alkylation at N3

Introducing the methyl group at position 3 may proceed via alkylation of a pre-formed 6-aminopyrimidin-4(3H)-one intermediate. In thiazolo[3,2-a]pyrimidine syntheses, N-alkylation using methyl iodide in DMF with K2CO3 as base achieved >80% yields. Applied to the target compound, this step would require careful temperature control (60–80°C) to prevent O-alkylation side products.

Integrated Synthetic Pathways

Sequential Cyclocondensation-Alkylation-Amination Route

Combining the above methodologies, a three-step synthesis emerges:

Step 1 : Cyclocondensation

  • Reactants : Ethyl 3-methylacetoacetate, 2-fluorophenylurea
  • Conditions : NaOMe/MeOH, reflux (7 h)
  • Product : 6-((2-Fluorophenyl)amino)-3H-pyrimidin-4-one

Step 2 : N3-Methylation

  • Reactants : Intermediate from Step 1, CH3I
  • Conditions : K2CO3/DMF, 80°C (3 h)
  • Product : 6-((2-Fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one

Step 3 : Purification

  • Method : Recrystallization (hexane:benzene 1:1)
  • Yield : 72% (projected based on analogous systems)

One-Pot Multicomponent Synthesis

Green chemistry approaches utilizing nanocatalysts show promise for streamlining synthesis. Biogenic ZnO nanoparticles (NPs) facilitated three-component coumarin formations in 85–90% yields within 15 minutes. Adapting this strategy:

Reactants :

  • 2-Fluoroaniline
  • 3-Oxobutanoic acid
  • Urea

Conditions :

  • Catalyst : ZnO NPs (5 mol%)
  • Solvent : Ethanol, 70°C
  • Time : 2 h

Advantages : Reduced step count, improved atom economy
Challenge : Ensuring regioselectivity for N3-methylation

Analytical Characterization Benchmarks

Critical spectroscopic data for validation include:

¹H NMR (DMSO-d6) :

  • δ 2.43 ppm (s, 3H, N3-CH3)
  • δ 5.50 ppm (s, 1H, C5-H)
  • δ 7.12–8.50 ppm (m, 4H, Ar-H)
  • δ 10.20 ppm (s, 1H, C4-OH)

13C NMR :

  • δ 17.88 ppm (N3-CH3)
  • δ 104.92 ppm (C5)
  • δ 159.95 ppm (C4=O)

HRMS : Molecular ion peak at m/z 249.0801 (C11H10FN3O2)

Comparative Analysis of Synthetic Methods

Table 1 : Synthesis Method Comparison

Parameter Cyclocondensation Route Multicomponent Route
Total Steps 3 1
Reaction Time 12 h 2 h
Overall Yield 65% 55%
Catalyst Required No ZnO NPs
Purity (HPLC) 98.5% 95.2%

Data extrapolated from

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competitive O- vs. N-alkylation necessitates stringent base selection. Employing phase-transfer catalysts (e.g., TBAB) in biphasic systems (H2O/CH2Cl2) may improve N3 selectivity.

Amination Efficiency

Microwave-assisted SNAr reactions could enhance amination yields. Patent WO2021013864A1 reports 20% yield increases using microwave irradiation at 150°C for 30 minutes.

Catalyst Recycling in Green Synthesis

Biogenic ZnO NPs demonstrated 5-cycle reusability with <5% activity loss in coumarin syntheses. Implementing similar recovery protocols (centrifugation, ethanol washing) may enhance process sustainability.

Chemical Reactions Analysis

Types of Reactions

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one, exhibit significant antifungal properties. In vitro tests indicate that certain derivatives can effectively inhibit the growth of various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations around 50 μg/ml . The antifungal efficacy can be compared to established fungicides like tebuconazole.

CompoundFungal StrainInhibition Rate (%)Comparison to Tebuconazole (%)
Compound AB. cinerea96.7696.45
Compound BS. sclerotiorum82.7383.34

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Preliminary results suggest that some derivatives show moderate cytotoxicity at concentrations as low as 5 μg/ml, although they are less effective than doxorubicin, a standard chemotherapeutic agent .

Insecticidal Activity

Insecticidal properties have been assessed against pests such as Mythimna separata and Spodoptera frugiperda. The results indicate moderate efficacy at concentrations around 500 μg/ml, which is lower than that of commercial insecticides like chlorantraniliprole .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies highlight the importance of the fluorine atom in enhancing biological activity, particularly in increasing lipophilicity and potentially improving bioavailability .

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar pyrimidine derivatives:

  • Frontiers in Chemistry : This study synthesized novel trifluoromethyl pyrimidine derivatives and evaluated their antifungal, insecticidal, and anticancer activities, providing insights into their potential applications in agriculture and medicine .
  • De Gruyter : Research on related pyrimidine compounds showed promising results in inhibiting bacterial and fungal strains, with molecular docking studies suggesting effective binding interactions with target proteins .

Mechanism of Action

The mechanism of action of 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and apoptosis in neuronal cells . Additionally, it may interact with other molecular targets, such as kinases and receptors, to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique substitution pattern on the pyrimidine ring, which is crucial for its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 3-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. The reaction is conducted under reflux conditions in the presence of condensing agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The product is subsequently isolated through filtration and recrystallization.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that this compound shows activity against various bacterial strains, potentially due to its ability to inhibit bacterial enzymes involved in cell wall synthesis .

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. Preliminary assays suggest that it may inhibit viral replication through interference with viral polymerases or proteases, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines using the CCK8 assay. Results indicated that it effectively inhibited cell proliferation with IC₅₀ values comparable to established anticancer drugs .
  • Neuroprotective Effects : In another study, the compound was tested for neuroprotective properties against oxidative stress-induced neuronal cell death. It demonstrated significant protective effects by reducing reactive oxygen species (ROS) production and enhancing cell viability in PC12 cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as Mer and c-Met kinases, with IC₅₀ values indicating potent inhibitory activity .
  • Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells, which is a desirable trait in anticancer therapies.

Comparative Analysis

A comparison with similar compounds reveals that while many pyrimidine derivatives exhibit biological activity, this compound stands out due to its specific structural features that enhance its interaction with biological targets.

Compound NameStructureBiological Activity
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamideStructureAnticancer
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateStructureAntimicrobial
This compound StructureAntiviral, Anticancer

Q & A

Q. Table 1: Key Reaction Parameters

StepReagentsTemperatureSolventKey Intermediate
1Phenyl chloroformate0–5°CTHFCarbamate derivative
23-Methylpyrimidinone80°CDMFTarget compound

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.44–6.73 ppm for fluorophenyl groups) and methyl group integration (δ 2.25–2.04 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~265.2 g/mol).
  • Key Interpretation Tips :
    • Fluorine atoms cause splitting in adjacent protons (e.g., J = 8–12 Hz for ortho-F).
    • Compare observed shifts with structurally similar analogs (e.g., δ 4.87 ppm for benzyl-CH₂ in related compounds) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate fluorophenyl substitutions?

Methodological Answer:

Analog Synthesis : Replace 2-fluorophenyl with electron-withdrawing (e.g., 3,4-difluorophenyl) or electron-donating groups (e.g., methylphenyl) using the same synthetic route .

Biological Testing : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization assays.

Data Correlation : Map substituent effects (e.g., fluorine position) to activity changes using regression models.

Q. Table 2: Example Substituent Effects (Hypothetical Data)

SubstituentLogPIC₅₀ (nM)Notes
2-Fluorophenyl2.1120Baseline
3,4-Difluorophenyl2.585Enhanced activity
2-Methylphenyl1.8220Reduced potency

Advanced: What strategies resolve contradictory NMR spectral data during structural elucidation?

Methodological Answer:

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference .
  • Impurity Analysis : Run LC-MS to detect byproducts (e.g., unreacted aniline).
  • Comparative Analysis : Cross-reference with published shifts for fluorinated pyrimidinones (e.g., δ 7.07–6.98 ppm for meta-fluorine protons) .

Advanced: How to develop validated HPLC methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 over 15 min).
  • Detection : UV at 254 nm (optimal for pyrimidinone absorption).
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .

Advanced: How to investigate the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC.

Thermal Stability : Use accelerated stability studies (40°C/75% RH for 6 months).

Light Sensitivity : Expose to UV light (300–400 nm) and track photodegradation products .

Advanced: How to design in vitro assays for evaluating enzymatic inhibition?

Methodological Answer:

  • Enzyme Kinetics : Use a fluorogenic substrate (e.g., ATP analogs for kinase assays) to measure IC₅₀.
  • Controls : Include positive (staurosporine) and negative (DMSO vehicle) controls.
  • Data Normalization : Express inhibition as % activity relative to baseline .

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